molecular formula C21H28Cl2O2 B040876 21,21-Dichloroprogesterone CAS No. 117038-59-2

21,21-Dichloroprogesterone

Cat. No.: B040876
CAS No.: 117038-59-2
M. Wt: 383.3 g/mol
InChI Key: FDEHPBNJFZBCBX-GQDVPIKJSA-N
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Description

21,21-Dichloroprogesterone is a synthetic steroid derivative characterized by the substitution of two chlorine atoms at the 21-position of the progesterone backbone. This modification enhances its ability to act as a mechanism-based inactivator of cytochrome P450 (CYP) enzymes, particularly those involved in steroid hydroxylation. Its primary application lies in biochemical research, where it is used to study enzyme kinetics and isoform-specific inhibition .

Properties

CAS No.

117038-59-2

Molecular Formula

C21H28Cl2O2

Molecular Weight

383.3 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2,2-dichloroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h11,14-17,19H,3-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1

InChI Key

FDEHPBNJFZBCBX-GQDVPIKJSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C

Synonyms

21,21-DCP
21,21-dichloroprogesterone

Origin of Product

United States

Comparison with Similar Compounds

21-Chloropregnenolone

  • Structural Difference: Contains a single chlorine atom at the 21-position of pregnenolone (a progesterone precursor with a 3β-hydroxyl group and Δ⁵ double bond).
  • Enzymatic Targets : Inactivates progesterone 21-hydroxylase (CYP21A2) and 6β-hydroxylase (CYP3A) in rat liver microsomes.
  • Efficiency : Exhibits slower inactivation kinetics compared to 21,21-dichloroprogesterone. For example, its kinact for CYP3A is ~0.05 min⁻¹, whereas this compound achieves ~0.1 min⁻¹ under similar conditions .
  • Selectivity : Less selective for CYP21A2 due to its partial activity against CYP3A isoforms .

21,21-Dichloropregnenolone

  • Structural Difference: Dichlorinated at the 21-position but retains the Δ⁵ structure of pregnenolone.
  • Enzymatic Targets : Broadly targets CYP3A and CYP2C subfamilies.
  • Efficiency : Comparable to this compound in inactivating CYP3A (kinact ~0.1 min⁻¹) but less effective against CYP2C6 (kinact ~0.05 min⁻¹) .

21-Chloro-21-Fluoropregnenolone

  • Structural Difference : Contains chlorine and fluorine atoms at the 21-position.
  • Enzymatic Targets : Highly selective for CYP2C5 (rabbit progesterone 21-hydroxylase).
  • Efficiency : Rapidly inactivates CYP2C5 (kinact ~0.15 min⁻¹) with minimal effect on CYP3A or CYP2C3 .
  • Selectivity : Superior isoform specificity compared to dichlorinated analogs, making it a preferred tool for studying CYP2C5-mediated pathways .

Key Research Findings and Data

Table 1. Comparative Inactivation Kinetics of this compound and Analogs

Compound Target CYP Isoform kinact (min⁻¹) Substrate Used Selectivity Notes
This compound CYP3A 0.1 Progesterone Broad activity across CYP3A/CYP2C6
CYP2C6 0.2 Androstenedione High efficiency for CYP2C6 inactivation
21-Chloropregnenolone CYP3A 0.05 Progesterone Moderate selectivity for CYP3A
21,21-Dichloropregnenolone CYP3A 0.1 Progesterone Inactivates CYP3A but not adrenal CYP21A2
21-Chloro-21-Fluoropregnenolone CYP2C5 0.15 Progesterone Highly selective for CYP2C5

Mechanistic Insights

  • This compound : The dichloromethyl group mimics the natural methyl group targeted by CYP hydroxylases, enabling covalent binding to the enzyme’s active site. This mechanism is irreversible, leading to permanent inactivation .
  • Structural Impact on Selectivity: The Δ⁴ structure (progesterone backbone) in this compound enhances its affinity for CYP2C6, while the Δ⁵ structure (pregnenolone backbone) in dichloropregnenolone favors CYP3A interaction .

Clinical and Research Implications

  • CYP Isoform Studies : this compound is critical for probing CYP2C6 and CYP3A roles in steroid metabolism, particularly in drug-drug interaction research .
  • Limitations: Despite its potency, its broad activity limits therapeutic use. Analogs like 21-chloro-21-fluoropregnenolone offer better specificity for targeted enzyme studies .

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